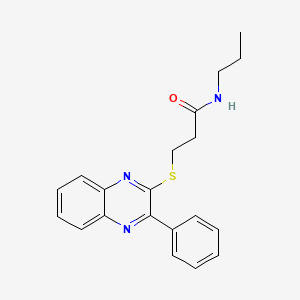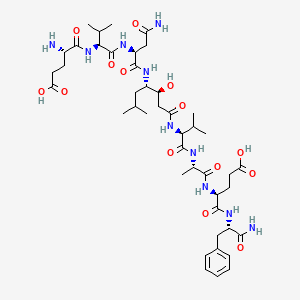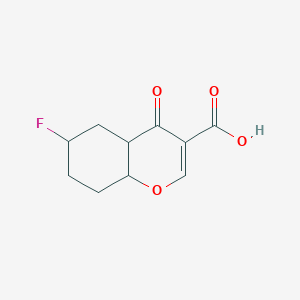
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound features a chromene core with a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation: The chromene derivative is oxidized to introduce the oxo group at the 4th position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing for purity and consistency using techniques like NMR spectroscopy, mass spectrometry, and HPLC.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and various oxidized forms.
Aplicaciones Científicas De Investigación
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar structure with an additional chlorine atom.
6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid: Lacks the hexahydrochromene ring.
4-Oxo-4H-chromene-3-carboxylic acid: Lacks both the fluorine atom and the hexahydrochromene ring.
Uniqueness
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO4 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
6-fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H11FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h4-6,8H,1-3H2,(H,13,14) |
Clave InChI |
CGYNYTWEQSJBQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1F)C(=O)C(=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


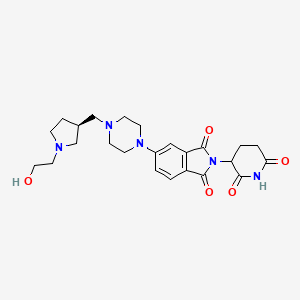
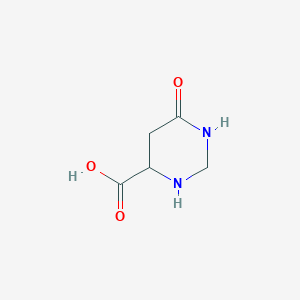
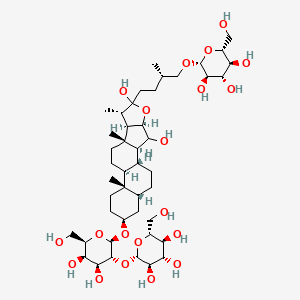
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
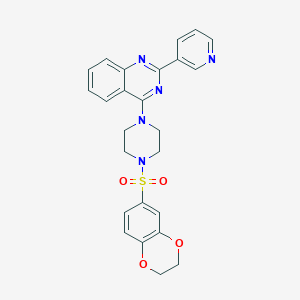

![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
